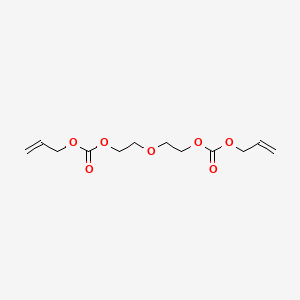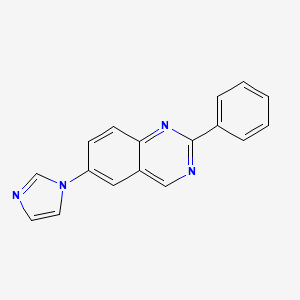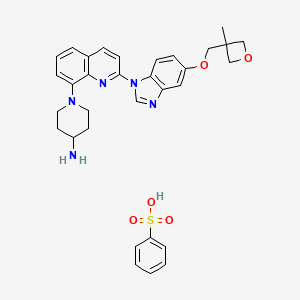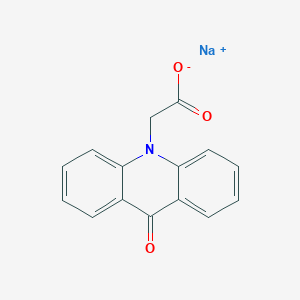
Cystamin
Übersicht
Beschreibung
Cystamin, auch bekannt als 2,2'-Dithiobisethanamin, ist eine organische Disulfidverbindung, die entsteht, wenn Cystin erhitzt wird, was zu einer Decarboxylierung führt. Es ist eine instabile Flüssigkeit und wird in der Regel als Dihydrochloridsalz gehandhabt, das bei Temperaturen zwischen 203-214 °C stabil ist. This compound ist giftig bei Einnahme oder Inhalation und möglicherweise schädlich bei Kontakt .
Herstellungsmethoden
This compound kann durch verschiedene Methoden synthetisiert werden:
Elektrochemische Oxidation: Diese Methode beinhaltet die Oxidation von Thiolen zu Disulfiden unter Verwendung elektrochemischer Techniken.
Borhydrid-Austauschharz-Übergangsmetallsalz-Systeme: Diese Methode verwendet Borhydrid-Austauschharz in Kombination mit Übergangsmetallsalzen wie Kupfersulfat, um Thiole zu Disulfiden zu oxidieren.
Wissenschaftliche Forschungsanwendungen
Cystamine has a wide range of scientific research applications:
Wirkmechanismus
Target of Action
Cystamine, an organic disulfide, primarily targets Transglutaminases (TGMs) , especially TGM2 . TGMs are responsible for catalyzing the transamidation reaction by transferring serotonin to the glutamine residues of target proteins . Cystamine also targets cystinosin , a protein responsible for transporting cystine out of the cell lysosome .
Mode of Action
Cystamine interacts with its targets in a complex manner. It prevents the accumulation of cystine crystals in the body by converting cystine into a form that can easily exit cells . This action is particularly beneficial in preventing harmful accumulation in conditions like cystinosis . Cystamine also participates in a thiol-disulfide interchange reaction with lysosomes, leading to cysteine exit from the lysosome .
Biochemical Pathways
Cystamine affects several biochemical pathways. It mitigates oxidative stress and inflammation and upregulates neuroprotective pathways involving brain-derived neurotrophic factor (BDNF) and Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling . These pathways play a crucial role in neurodegenerative and neuropsychiatric diseases .
Pharmacokinetics
Cystamine is an unstable liquid and is generally handled as the dihydrochloride salt, which is stable to 203-214 °C . It is known to traverse the blood-brain barrier, a desirable characteristic of drugs targeting neurodegeneration .
Result of Action
The molecular and cellular effects of cystamine’s action are profound. It mitigates oxidative stress and inflammation, thereby reducing the burden of multiple frequent medications normally administered to those with cystinosis . It also upregulates neuroprotective pathways, offering potential therapeutic benefits in neurodegenerative and neuropsychiatric diseases .
Action Environment
Environmental factors, such as radiation, can influence the action, efficacy, and stability of cystamine. For instance, cystamine has been shown to increase the sensitivity of Pseudomonas aeruginosa to reactive oxygen and nitrogen species . Furthermore, it has been observed that the protective and antioxidant efficiency of cystamine diminishes with increasing linear energy transfer (LET) of the radiation .
Biochemische Analyse
Biochemical Properties
Cystamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to bind reversibly with purified DNA in vitro . This interaction imparts a radiation-protective effect to the treated DNA . Cystamine also inhibits coagulation factor XIa and thrombin, exhibiting anti-coagulant behavior .
Cellular Effects
Cystamine has various effects on different types of cells and cellular processes. It can cause liver damage by elevating cytosolic Ca2+ levels and subsequently activating a cytosolic proteolytic system . In cell culture models of ALS, cystamine has been shown to prevent the aggregation of SOD1 and improve cell survival .
Molecular Mechanism
Cystamine exerts its effects at the molecular level through several mechanisms. It participates in a thiol-disulfide interchange reaction with lysosomes, leading to cysteine exit from the lysosome in patients diagnosed with cystinosis . It also binds to nucleoproteins, making them precipitate .
Temporal Effects in Laboratory Settings
The effects of cystamine change over time in laboratory settings. For instance, treatment of SN56 cholinergic cells with cystamine causes an increase in cysteine levels within 30 minutes .
Dosage Effects in Animal Models
The effects of cystamine vary with different dosages in animal models. For example, in a murine model of Huntington’s disease, treatment with cystamine significantly extended survival, improved body weight and motor performance, and delayed the neuropathological sequela .
Metabolic Pathways
Cystamine is involved in several metabolic pathways. It is reduced into cysteamine and RS-cysteamine mixed disulfide by thiol-disulfide exchange, a process that consumes intracellular glutathione . Cysteamine is then oxidized to hypotaurine .
Subcellular Localization
It is known that cystamine can traverse the blood-brain barrier, a desirable characteristic of drugs targeting neurodegeneration .
Vorbereitungsmethoden
Cystamine can be synthesized through various methods:
Electrochemical Oxidation: This method involves the oxidation of thiols to disulfides using electrochemical techniques.
Borohydride Exchange Resin-Transition Metal Salts Systems: This method uses borohydride exchange resin combined with transition metal salts like copper sulfate to oxidize thiols to disulfides.
Analyse Chemischer Reaktionen
Cystamin unterliegt verschiedenen Arten von chemischen Reaktionen:
Reduktion: This compound kann mit Reduktionsmitteln zu Cystein reduziert werden.
Substitution: This compound kann an Substitutionsreaktionen teilnehmen, bei denen seine Aminogruppen durch andere funktionelle Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren . Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind Cystein, andere Disulfide und substituierte Derivate .
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:
Medizin: This compound wurde als potenzieller medizinischer Wirkstoff zur Behandlung neurodegenerativer Erkrankungen wie Huntington-Krankheit und Alzheimer-Krankheit untersucht.
Wirkmechanismus
This compound übt seine Wirkungen durch verschiedene Mechanismen aus:
Abmilderung von oxidativem Stress: This compound mildert oxidativen Stress durch Erhöhung der Cystein- und Glutathion-Spiegel.
Hemmung von Enzymen: This compound hemmt Enzyme wie Transglutaminase 2 und Caspase 3 durch Modifizierung reaktiver Cysteinreste.
Modulation der mitochondrialen Funktion: This compound moduliert die mitochondriale Funktion, die eine Rolle bei seinen neuroprotektiven Wirkungen spielt.
Immunmodulation: This compound hat immunmodulatorische Wirkungen, die zu seinem therapeutischen Potenzial beitragen.
Vergleich Mit ähnlichen Verbindungen
Cystamin ähnelt Cystein, dem decarboxylierten Derivat der Aminosäure Cystein. Beide Verbindungen haben antioxidative Wirkungen und können oxidativen Stress und Entzündungen lindern . this compound ist die oxidierte Form von Cystein und hat einzigartige Eigenschaften, wie z. B. seine Fähigkeit, Disulfidbindungen zu bilden, und sein Potenzial als Strahlenschutzmittel .
Ähnliche Verbindungen
Eigenschaften
IUPAC Name |
2-(2-aminoethyldisulfanyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2S2/c5-1-3-7-8-4-2-6/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APQPRKLAWCIJEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSSCCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
101418-33-1 (calcium salt), 16214-16-7 (sulfate), 17173-68-1 (hydrochloride), 21198-98-1 (di-hydrobromide), 56-17-7 (di-hydrochloride) | |
| Record name | Cystamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051854 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60199005 | |
| Record name | Cystamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60199005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Viscous liquid; [Merck Index] | |
| Record name | Cystamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13555 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
51-85-4 | |
| Record name | Cystamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51-85-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cystamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051854 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cystamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60199005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-dithiobis(ethylamine) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.119 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYSTAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R110LV8L02 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2R)-2-({9-(1-methylethyl)-6-[(4-pyridin-2-ylbenzyl)amino]-9H-purin-2-yl}amino)butan-1-ol](/img/structure/B1669597.png)

![3-[4-(hydroxycarbamoyl)phenyl]-N,N-dimethyl-5-[(4-methylbenzoyl)amino]benzamide](/img/structure/B1669599.png)








